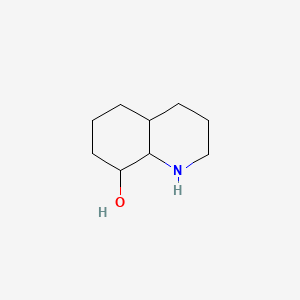

Decahydroquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZABKRWAAOTCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCNC2C(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32258-81-4 | |

| Record name | decahydroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Decahydroquinolin 8 Ol and Its Stereoisomers

Classical and Established Synthetic Routes to the Decahydroquinoline (B1201275) Core

The foundational approaches to the decahydroquinoline ring system often rely on the saturation of the quinoline (B57606) core. Catalytic hydrogenation of quinoline and its derivatives stands as one of the most direct and established methods. Typically, this involves the use of transition metal catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere. The complete reduction of the quinoline ring system to the perhydrogenated decahydroquinoline is a challenging process that often requires forcing conditions, including high pressures and temperatures, and can lead to a mixture of cis- and trans-fused diastereomers.

A common precursor for the synthesis of decahydroquinolin-8-ol is 8-hydroxyquinoline (B1678124). The direct hydrogenation of 8-hydroxyquinoline over a rhodium-on-alumina catalyst has been reported to yield a mixture of this compound stereoisomers. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. For instance, hydrogenation in acidic conditions can influence the stereoselectivity by altering the conformation of the substrate adsorbed on the catalyst surface.

Another classical approach involves the multi-step synthesis starting from o-aminophenol and glycerol, known as the Skraup synthesis, to first construct the 8-hydroxyquinoline ring. This is then followed by catalytic hydrogenation to obtain the saturated this compound. This method, while robust, often suffers from harsh reaction conditions and the formation of complex product mixtures. chemicalbook.comgoogle.com

Modern Annulation and Cyclization Strategies for this compound

Contemporary synthetic chemistry has seen the development of more sophisticated and efficient methods for the construction of the decahydroquinoline framework, offering greater control over substitution patterns and stereochemistry. These modern strategies include multi-component reactions and various ring-closing methodologies.

Multi-component Reaction Protocols for Decahydroquinoline Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The Povarov reaction, a formal aza-Diels-Alder reaction, is a prominent MCR for the synthesis of tetrahydroquinolines, which are valuable precursors to decahydroquinolines. researchgate.net In a typical Povarov reaction, an aniline, an aldehyde, and an activated alkene react to form a tetrahydroquinoline derivative. For the synthesis of a precursor to this compound, one could envision using an appropriately substituted aniline, such as an o-aminophenol derivative with a protected hydroxyl group. Subsequent hydrogenation of the resulting tetrahydroquinoline would yield the desired this compound.

While direct multi-component syntheses of this compound are not extensively documented, the modularity of MCRs provides a powerful tool for accessing highly functionalized decahydroquinoline systems that could be further elaborated to the target molecule. researchgate.netsemanticscholar.org

Ring-Closing Reactions Employed in this compound Synthesis

Ring-closing reactions are a cornerstone of modern synthetic chemistry for the construction of cyclic systems. Intramolecular cyclization strategies offer a high degree of control over the formation of the decahydroquinoline ring system. These reactions often involve the formation of one of the rings of the bicyclic system from an acyclic or monocyclic precursor.

One such strategy involves the intramolecular cyclization of a suitably functionalized piperidine (B6355638) derivative. For instance, a piperidine with an appended side chain containing an electrophilic center can undergo intramolecular cyclization to form the second ring of the decahydroquinoline system. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting piperidine derivative.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgdrughunter.comnih.gov The application of RCM to the synthesis of decahydroquinoline precursors involves the use of a diene substrate that, upon cyclization, forms a partially unsaturated quinoline derivative. This intermediate can then be hydrogenated to the fully saturated decahydroquinoline. The strategic placement of functional groups, including a precursor to the 8-hydroxyl group, on the starting diene is crucial for the successful synthesis of this compound via this methodology.

Stereoselective Synthesis of this compound and its Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with multiple chiral centers like this compound. Both diastereoselective and enantioselective methods have been developed to access specific stereoisomers of this compound and its derivatives.

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. In the context of this compound synthesis, this involves controlling the relative stereochemistry of the substituents and the ring fusion (cis or trans).

One effective strategy for diastereoselective synthesis is substrate-controlled hydrogenation. The existing stereocenters in a precursor molecule can direct the approach of hydrogen to the catalyst surface, leading to the preferential formation of one diastereomer. For example, the hydrogenation of a chiral, non-racemic tetrahydroquinolin-8-ol precursor can proceed with high diastereoselectivity.

Another approach involves the use of intramolecular reactions where the transition state geometry is constrained, leading to a specific stereochemical outcome. For instance, an intramolecular Diels-Alder reaction can be employed to construct the decahydroquinoline core with a high degree of diastereocontrol. nih.gov The stereochemistry of the newly formed ring is dictated by the stereochemistry of the starting diene and dienophile.

A diastereoselective approach to a highly substituted cis-decahydroquinoline (B84933), which could be a precursor to a this compound derivative, has been described. This method utilizes a Knoevenagel condensation followed by an intramolecular lactam formation, where the stereochemistry of the substituents is controlled by the cis-substitution of the starting cyclohexene (B86901) ring. nih.gov

Enantioselective Approaches to this compound

Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral compound. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as proline and its derivatives, can catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, that can be used to construct chiral building blocks for the synthesis of this compound. For example, an enantioselective organocatalytic Michael addition could be used to set a key stereocenter in a precursor molecule, which is then elaborated to the final decahydroquinoline structure.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been widely used in the synthesis of chiral piperidine and decahydroquinoline derivatives. For example, a chiral auxiliary attached to a nitrogen atom can control the stereoselectivity of alkylation or addition reactions at the α-position, which can be a key step in the synthesis of an enantiomerically pure this compound precursor.

Asymmetric hydrogenation using chiral transition metal catalysts is a highly efficient method for the enantioselective synthesis of chiral compounds. The asymmetric hydrogenation of quinolines or tetrahydroquinolines using chiral rhodium or iridium catalysts bearing chiral phosphine (B1218219) ligands can provide access to enantiomerically enriched decahydroquinolines. While the direct asymmetric hydrogenation to this compound is challenging, the hydrogenation of a suitable precursor, such as an 8-methoxyquinoline, followed by demethylation, represents a viable enantioselective route.

A summary of representative stereoselective approaches is presented in the table below:

| Approach | Method | Key Features |

| Diastereoselective | Substrate-controlled hydrogenation | Existing stereocenters direct the hydrogenation. |

| Intramolecular Diels-Alder | Constrained transition state leads to specific stereoisomers. nih.gov | |

| Knoevenagel/Intramolecular Lactamization | Stereocontrol derived from a cis-substituted starting material. nih.gov | |

| Enantioselective | Organocatalysis | Use of small chiral organic molecules as catalysts. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | |

| Asymmetric Hydrogenation | Chiral metal catalysts for the enantioselective reduction of C=C or C=N bonds. |

Application of Chiral Auxiliaries in Asymmetric this compound Synthesis

The asymmetric synthesis of specific stereoisomers of this compound relies on methods that can precisely control the three-dimensional arrangement of atoms at multiple chiral centers. One powerful and widely adopted strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. nih.gov

While specific documented syntheses of this compound employing this exact methodology are not prevalent in readily available literature, the principles of asymmetric synthesis allow for a clear projection of how such a synthesis would be approached. Key bond-forming reactions for constructing the bicyclic core, such as Diels-Alder, aldol, and alkylation reactions, are well-suited for control by chiral auxiliaries. nih.gov

Conceptual Application of Common Chiral Auxiliaries:

Evans Oxazolidinones: These auxiliaries are highly effective in directing stereoselective aldol reactions, which could be used to form a key carbon-carbon bond in a precursor to the decahydroquinoline ring system. nih.gov By attaching an oxazolidinone auxiliary to a precursor molecule, a subsequent cyclization or fragment-coupling reaction can be guided to produce a specific diastereomer. The rigid structure of the auxiliary effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thus establishing new stereocenters with high predictability. nih.gov

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to direct the asymmetric alkylation of enolates. nih.gov In a hypothetical synthesis, a key acyclic or monocyclic precursor to this compound could be alkylated in the presence of a pseudoephedrine auxiliary to set a critical stereocenter. The configuration of the product is directed by the chiral environment created by the auxiliary. nih.gov

Corey's 8-phenylmenthol: This auxiliary has been famously used to control the stereochemistry of Diels-Alder reactions. nih.gov The construction of the fused ring system of decahydroquinoline could be envisioned via an asymmetric Diels-Alder reaction where a diene and dienophile are tethered to chiral auxiliaries like 8-phenylmenthol to control the facial selectivity of the cycloaddition, thereby setting the relative and absolute stereochemistry of the ring fusion.

The selection of the chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity. After the key stereogenic centers are installed, the auxiliary is cleaved from the intermediate, which is then carried forward through subsequent steps (e.g., reduction, cyclization) to yield the target enantiomerically pure this compound.

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and for creating new molecular entities for various applications. These strategies can be broadly categorized by the region of the molecule being modified: the decahydroquinoline core or the hydroxyl moiety.

Regioselective Functionalization of the Decahydroquinoline Core

Regioselective functionalization involves modifying a specific C-H bond on the saturated carbocyclic or heterocyclic ring without altering other positions. Given the general inertness of aliphatic C-H bonds, such transformations are challenging but can be achieved using modern synthetic methods. The most common and predictable sites for functionalization on saturated azacycles are the C-H bonds adjacent (alpha) to the nitrogen atom (C2 and C8a in the decahydroquinoline system). nih.gov

One prominent strategy is the direct palladium(II)-catalyzed C(sp³)–H cross-coupling reaction. This method has been successfully applied to various saturated azacycles, including piperidines, which constitute part of the decahydroquinoline structure. nih.gov The reaction typically involves the coupling of an N-protected azacycle with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond at the alpha-position. nih.gov The nitrogen atom within the ring plays a directing role in this transformation.

| Functionalization Strategy | Target Position | Typical Reagents | Product Type |

| Palladium-Catalyzed C-H Arylation | C2 or C8a | Arylboronic acids, Pd(OAc)₂, Oxidant (e.g., 1,4-benzoquinone) | 2-Aryl-decahydroquinoline |

| Directed Lithiation/Electrophile Trap | C2 or C8a | Organolithium base (e.g., s-BuLi), Electrophile (e.g., R-X) | 2-Alkyl/Silyl-decahydroquinoline |

| Norrish-Yang Type Reaction | C2 or C8a | α-Ketoamide precursor, visible light | α-Hydroxy-β-lactam intermediate |

This table presents potential regioselective functionalization strategies based on established methods for saturated azacycles.

These methods allow for the introduction of aryl, alkyl, and other functional groups onto the core structure, providing a library of derivatives with modified steric and electronic properties.

Selective Modification of the Hydroxyl Moiety

The secondary hydroxyl group at the C8 position is a prime site for chemical modification due to its reactivity. Standard organic transformations can be employed to selectively derivatize this moiety, altering properties such as polarity, hydrogen bonding capability, and chemical reactivity. jcu.eduresearchgate.net

Common derivatization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) converts the alcohol to an ester. This is a common method for creating prodrugs or altering lipophilicity.

Etherification: Formation of an ether can be achieved via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide.

Oxidation: Treatment with a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation) converts the secondary alcohol to the corresponding ketone, decahydroquinolin-8-one.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) by reacting it with the corresponding sulfonyl chloride. This activates the C8 position for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., azides, halides, nitriles).

| Reaction Type | Reagent(s) | Functional Group Formed |

| O-Acylation (Esterification) | Acetyl chloride, Pyridine | Acetate Ester (-OAc) |

| O-Alkylation (Etherification) | NaH, Methyl iodide | Methyl Ether (-OMe) |

| Oxidation | PCC, CH₂Cl₂ | Ketone (=O) |

| Sulfonylation | Tosyl chloride, Et₃N | Tosylate Ester (-OTs) |

| Nucleophilic Substitution (via Tosylate) | NaN₃ | Azide (-N₃) |

This table provides examples of common derivatizations of the C8-hydroxyl group.

Utilization of this compound as a Reactant in Stereoisomer Synthesis

A specific, enantiomerically pure stereoisomer of this compound is a valuable chiral building block for the synthesis of more complex molecules. Its rigid bicyclic structure and pre-defined stereocenters make it an ideal starting material from the "chiral pool." In this approach, the existing chirality of the starting material is used to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled synthesis.

The decahydroquinoline skeleton is the core structure of numerous biologically active poison-frog alkaloids. jcu.edunih.gov Syntheses of these complex natural products often require the careful construction of this core with precise stereocontrol. jcu.eduresearchgate.net By starting with a pre-formed, stereochemically defined this compound, synthetic routes can be significantly shortened and made more efficient.

For example, the hydroxyl group at C8 can act as a directing group for subsequent functionalizations on the ring, such as catalytic hydrogenation or epoxidation of a nearby double bond, leading to the formation of new stereocenters with high diastereoselectivity. Alternatively, the entire this compound scaffold can be elaborated by adding side chains or additional rings, with the existing stereochemistry of the core influencing the spatial orientation of the newly introduced groups. This strategy is fundamental to the divergent synthesis of alkaloid libraries, where a common chiral intermediate is used to produce a variety of structurally related but stereochemically distinct final products. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics for Decahydroquinolin 8 Ol Transformations

Oxidative Transformations and Mechanistic Investigations of Decahydroquinolin-8-ol Analogs

The oxidation of decahydroquinoline (B1201275) derivatives has been a subject of detailed kinetic and mechanistic studies. These investigations often utilize analogs, such as 2-aryl-trans-decahydroquinolin-4-ones, to probe the electronic and steric effects influencing the reaction rates and pathways.

The rate of oxidation is sensitive to substituents on the decahydroquinoline ring system. Electron-releasing groups on the 2-aryl substituent tend to increase the rate of oxidation, while the presence of a methyl group at the C-3 position of the decalin ring has been observed to decrease the reaction rate. academicjournals.orgtsijournals.com Temperature also plays a crucial role; an increase in temperature leads to a corresponding increase in the oxidation rate. tsijournals.com

The following table presents the second-order rate constants for the oxidation of several 2-aryl-trans-decahydroquinolin-4-one analogs by CTADC, illustrating the impact of substituents on the reaction rate. academicjournals.org

| Entry | Substituent (Ar) | k₂ × 10⁻³ (L mol⁻¹ s⁻¹) |

| 1 | Phenyl | 5.42 |

| 2 | p-Methylphenyl | 6.98 |

| 3 | p-Methoxyphenyl | 8.24 |

| 4 | p-Chlorophenyl | 3.15 |

| 5 | p-Bromophenyl | 2.88 |

| 6 | p-Nitrophenyl | 1.02 |

Conditions: [Substrate] = 1.0 x 10⁻² M, [CTADC] = 1.0 x 10⁻³ M, H₂SO₄ = 6.0 N, Solvent = 50% Aqueous Acetic Acid, Temperature = 30°C. academicjournals.org

Furthermore, the composition of the solvent medium affects the reaction kinetics. An increase in the percentage of acetic acid in the aqueous medium enhances the rate of oxidation. academicjournals.org Similarly, increasing the concentration of the sulfuric acid catalyst also accelerates the reaction. academicjournals.org

Mechanistic proposals for the oxidation of saturated heterocycles often involve the formation of an intermediate complex, followed by a rate-determining step. In the oxidation of saturated rings like tetrahydrofuran (B95107) by ruthenium tetroxide (RuO₄), a proposed mechanism involves a highly asynchronous (3+2) concerted cycloaddition, which is considered the rate-limiting step. beilstein-journals.org

For the oxidation of saturated N-heterocycles, the mechanism can be influenced by pH. In photoredox cyclizations of imino-tethered dihydropyridines, the process can become pH-dependent, with the deprotonation of the N-H bond of the Hantzsch ester moiety becoming the rate-determining step at a pH greater than 4. rsc.org In some oxidative C-H functionalization reactions, a large kinetic isotope effect suggests that β-hydride elimination from a metal-amido complex is the rate-determining step. nih.gov

In the context of the CTADC oxidation of 2-aryl-trans-decahydroquinolin-4-ones, the proposed mechanism likely involves the formation of a chromate (B82759) ester intermediate, followed by its decomposition in the rate-determining step. The observed substituent effects, where electron-donating groups accelerate the reaction, support a mechanism involving the development of a positive charge or an electron-deficient center at the reaction site during the transition state.

Nucleophilic and Electrophilic Addition Reactions Involving this compound Scaffolds

The decahydroquinoline scaffold can undergo various addition reactions, which are fundamental to its synthesis and functionalization. These reactions can involve either nucleophilic or electrophilic species attacking the heterocyclic framework or its precursors.

Nucleophilic addition is a key strategy for constructing the decahydroquinoline core. For example, the addition of organometallic reagents like methyl lithium to a dihydropyridine (B1217469) intermediate can install substituents with high diastereoselectivity. A notable example is the 1,4-addition (Michael addition) of an enamine derived from a decahydroquinoline precursor to methyl vinyl ketone. nih.gov This reaction proceeds through a transition state where the new C-C bond formation occurs between the C4a position of the decahydroquinoline ring and the vinyl ketone. nih.gov

Electrophilic addition reactions typically occur when the decahydroquinoline scaffold contains unsaturation, such as in a tetrahydroquinoline intermediate. The electron-rich double bond of the alkene acts as a nucleophile, attacking an electrophile. firsthope.co.in The mechanism generally proceeds in two steps:

Electrophilic Attack : The π-electrons of the double bond attack the electrophile (E+), leading to the formation of a carbocation intermediate. This step is often rate-determining. firsthope.co.inunacademy.com

Nucleophilic Attack : A nucleophile (Nu-) then attacks the carbocation, forming the final addition product. firsthope.co.insavemyexams.com

The regioselectivity of such additions to asymmetric alkenes is often governed by Markovnikov's rule, which states that the electrophile's hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation intermediate. ibchem.com

Catalytic Reaction Pathways and Their Mechanistic Insights

Catalysis offers efficient and selective routes for transforming the decahydroquinoline scaffold. Key catalytic processes include hydrodenitrogenation, kinetic resolution, and C-H functionalization.

Catalytic hydrodenitrogenation (HDN) of quinoline (B57606) to produce decahydroquinoline is a crucial reaction in refining fossil fuels. Kinetic modeling of this process over NiMo(P)/Al₂O₃ catalysts has shown that the hydrogenation of the 1,2,3,4-tetrahydroquinoline (B108954) intermediate into decahydroquinoline is the rate-determining step of the primary reaction pathway. researchgate.netosti.gov The reaction kinetics are often described using a Langmuir-Hinshelwood model, which accounts for the competitive adsorption of reactants, products, and inhibitors like ammonia (B1221849) on the catalyst surface. researchgate.net

The catalytic kinetic resolution of racemic decahydroquinolines allows for the preparation of enantioenriched amines. An effective method involves the enantioselective acylation using a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid catalyst. nih.gov Mechanistic studies suggest a concerted acyl and proton transfer via a 7-membered transition state. Interestingly, the conformation of the substrate significantly impacts reactivity; for instance, cis-decahydroquinoline (B84933) reacts much faster than the more rigid trans-decahydroquinoline. nih.gov

Direct C-H bond functionalization represents another important catalytic pathway. The oxidative C-arylation of saturated N-heterocycles like piperidine (B6355638) and pyrrolidine (B122466) has been achieved using rhodium catalysts. nih.gov The proposed catalytic cycle involves the β-hydride elimination of an amido rhodium complex to form an imine intermediate, followed by carbometalation. The rate-determining step is suggested to be the β-hydride elimination. nih.gov Photocatalytic aerobic dehydrogenation of decahydroquinoline to quinoline has also been demonstrated, proceeding through a singlet oxygen mechanism. researchgate.net

Computational and Experimental Approaches to Reaction Kinetics

A combination of computational modeling and experimental techniques is essential for a deep understanding of the reaction kinetics and mechanisms of decahydroquinoline transformations.

Experimental Approaches: Experimental kinetic studies are commonly performed using spectroscopic methods. For example, the oxidation kinetics of decahydroquinolin-4-one analogs have been monitored using UV-Vis spectrophotometry by following the disappearance of the oxidant at a specific wavelength (e.g., 350 nm for CTADC). academicjournals.org Such experiments allow for the determination of reaction orders and rate constants under various conditions of temperature, concentration, and solvent composition. academicjournals.orgtsijournals.com

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to optimize the geometries of reactants, transition states, and products, and to calculate their corresponding energies. beilstein-journals.org This allows for the determination of activation energy barriers, providing insight into the feasibility of proposed mechanistic pathways and identifying rate-limiting steps. beilstein-journals.orgnih.gov For instance, DFT studies on the oxidation of saturated heterocycles helped identify a concerted cycloaddition as the rate-limiting step, while similar calculations on a Michael addition to a decahydroquinoline precursor elucidated the stereochemical outcome. beilstein-journals.orgnih.gov

The integration of DFT-derived energetics into microkinetic models (MKMs) allows for a more quantitative prediction of catalytic performance. nih.gov This approach, which combines ab initio calculations with experimental reaction kinetics, helps to refine mechanistic hypotheses and identify the nature of the active site in heterogeneous catalysis. nih.govunipd.it

Stereochemical and Conformational Analysis of Decahydroquinolin 8 Ol Isomers

Configurational Isomerism and Stereoisomeric Relationships of Decahydroquinolin-8-ol

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. chemistrysteps.comsydney.edu.au For this compound, this isomerism arises from the stereochemistry at the two bridgehead carbons (C-4a and C-8a) and the carbon bearing the hydroxyl group (C-8).

The fusion of the two six-membered rings can be either cis or trans. This is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons. In trans-decalin, the ring-junction hydrogens are on opposite sides of the molecule, resulting from the fusion of two equatorial-type bonds. libretexts.org Conversely, an axial-equatorial union gives rise to cis-decalin, where the hydrogens are on the same side. libretexts.org These two arrangements, cis-decahydroquinoline (B84933) and trans-decahydroquinoline, are diastereomers—stereoisomers that are not mirror images of each other. wikipedia.org

The presence of the hydroxyl group at the C-8 position introduces an additional stereocenter. This gives rise to further diastereomerism based on the orientation of the -OH group relative to the ring system. For each of the cis and trans-fused backbones, the hydroxyl group can be in different spatial arrangements, leading to a set of distinct diastereomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). sydney.edu.auwikipedia.org

The relationship between the various isomers can be summarized as follows:

Enantiomers : Pairs of isomers that are non-superimposable mirror images of each other. For example, the (4aR, 8S, 8aR)-decahydroquinolin-8-ol is the enantiomer of the (4aS, 8R, 8aS)-isomer.

Diastereomers : Stereoisomers that are not mirror images. This includes the relationship between a cis-fused isomer and a trans-fused isomer, as well as the relationship between isomers with different configurations at the C-8 carbinol center. wikipedia.org

| Isomer Type | Defining Feature | Relationship Example (Hypothetical Configurations) |

|---|---|---|

| Diastereomers (Ring Fusion) | Relative orientation of bridgehead hydrogens (C-4a, C-8a). | cis-Decahydroquinolin-8-ol vs. trans-Decahydroquinolin-8-ol |

| Diastereomers (Substituent Orientation) | Relative orientation of the C-8 hydroxyl group. | Isomer with axial -OH vs. Isomer with equatorial -OH |

| Enantiomers | Non-superimposable mirror images. | (4aR, 8S, 8aR)-isomer vs. (4aS, 8R, 8aS)-isomer |

Conformational Preferences and Dynamics of Decahydroquinoline (B1201275) Rings

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. sydney.edu.au The decahydroquinoline system, like cyclohexane, predominantly adopts non-planar conformations to minimize angle and torsional strain. libretexts.org

The six-membered rings in decahydroquinoline are most stable in the chair conformation, which has staggered arrangements of hydrogens on adjacent carbons, minimizing torsional strain. libretexts.orgwikipedia.org The boat conformation is significantly less stable due to eclipsing interactions and steric repulsion between the "flagpole" hydrogens. libretexts.orgyoutube.com An intermediate, more flexible conformation known as the twist-boat is lower in energy than the true boat form but still considerably less stable than the chair. libretexts.orgwikipedia.org

The interconversion between two chair conformations, known as ring flipping, proceeds through a high-energy half-chair transition state to the twist-boat intermediate. wikipedia.org

trans-Decahydroquinolines : The trans-fused system is conformationally rigid. The two chair rings are locked, and ring flipping is not possible without breaking bonds. libretexts.org

cis-Decahydroquinolines : The cis-fused system is flexible and can undergo a concerted ring flip, interconverting between two distinct chair-chair conformations. libretexts.org This process has an energy barrier of approximately 14 kcal/mol. libretexts.org

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair | Most Stable | All C-H bonds are staggered; minimal angle and torsional strain. wikipedia.org |

| Twist-Boat | Intermediate | More stable than the boat form; reduced flagpole interactions. libretexts.org |

| Boat | Less Stable | Eclipsing C-H bonds and steric flagpole interactions lead to high energy. wikipedia.orgyoutube.com |

| Half-Chair | Least Stable (Transition State) | Highest energy point in the chair-to-twist-boat interconversion. wikipedia.org |

Substituents on a cyclohexane-like ring generally prefer the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. The hydroxyl group at the C-8 position of this compound is subject to this effect.

In the rigid trans-isomer, the -OH group is fixed in either an axial or equatorial position. The equatorial isomer is significantly more stable. For the flexible cis-isomer, the ring system can flip. The conformational equilibrium will strongly favor the conformer where the C-8 hydroxyl group occupies an equatorial position. The relative population of the two conformers at equilibrium is dependent on the energy difference between them, which is influenced by the steric demands of the substituent.

Furthermore, the nitrogen atom and its lone pair introduce additional complexity. The orientation of the nitrogen lone pair can influence the conformational equilibrium, and N-alkylation can shift the preferred conformation by introducing different steric demands. rsc.org For example, studies on N-alkyl-cis-decahydroquinolines have shown that replacing the nitrogen-attached hydrogen with alkyl groups shifts the conformational equilibrium. rsc.org

Diastereomeric and Enantiomeric Purity Assessment Methodologies

Assessing the stereoisomeric purity of a this compound sample is critical. Several analytical methods are employed for this purpose.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are powerful techniques for separating enantiomers and determining enantiomeric excess (ee). Diastereomers, having different physical properties, can often be separated on standard, non-chiral stationary phases. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are invaluable for determining the relative configuration and conformational preferences of diastereomers, as different spatial arrangements result in distinct chemical shifts and coupling constants. To distinguish between enantiomers, which have identical NMR spectra, chiral resolving agents or chiral solvating agents can be used. These agents interact differently with each enantiomer, inducing diastereomeric environments that lead to separable signals in the NMR spectrum.

Polarimetry : This classical technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a non-racemic mixture of enantiomers, it is generally less precise for quantitative purity assessment compared to chromatographic or NMR methods.

| Methodology | Principle of Separation/Detection | Application |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers; determination of enantiomeric excess. |

| NMR Spectroscopy | Distinct magnetic environments for nuclei in diastereomers. | Structural elucidation and purity assessment of diastereomers. |

| NMR with Chiral Auxiliaries | Formation of transient diastereomeric complexes that are NMR-distinguishable. | Determination of enantiomeric purity. |

| Polarimetry | Rotation of plane-polarized light by a chiral substance. | Qualitative and semi-quantitative analysis of optical activity. |

Computational Methodologies for Conformational Landscapes

Computational chemistry provides essential tools for exploring the potential energy surface of flexible molecules like this compound. drugdesign.org These methods allow for the identification of stable conformers and the energy barriers between them. nih.govbohrium.com

Molecular Mechanics (MM) : This approach uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. MM methods are computationally inexpensive and are well-suited for performing conformational searches to identify a wide range of possible low-energy structures.

Quantum Mechanics (QM) Methods : These methods, including ab initio and Density Functional Theory (DFT), provide more accurate energy calculations by solving the Schrödinger equation. chemrxiv.org Single-point energy calculations are typically performed on the geometries obtained from MM searches to refine the relative stabilities of the conformers. DFT methods, such as B3LYP, are commonly used to balance accuracy and computational cost. chemrxiv.org

By combining these methods, a comprehensive conformational landscape can be generated. This landscape maps the low-energy chair and twist-boat conformers and the high-energy transition states that connect them, providing a detailed picture of the molecule's dynamic behavior. drugdesign.org

| Computational Method | Primary Use | Advantages | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Rapid conformational searching, initial geometry optimization. | Very fast; suitable for large molecules and broad searches. chemrxiv.org | Less accurate; dependent on parameterization of the force field. |

| Density Functional Theory (DFT) | Accurate energy calculation of stable conformers and transition states. | Good balance of accuracy and computational cost for many systems. chemrxiv.org | More computationally demanding than MM. |

| Ab Initio (e.g., CCSD(T)) | High-accuracy "gold standard" energy calculations for benchmarking. | Highly accurate for thermochemical properties. chemrxiv.org | Very computationally expensive; limited to smaller molecules. chemrxiv.org |

Advanced Spectroscopic and Chromatographic Techniques in Decahydroquinolin 8 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of decahydroquinolin-8-ol isomers. Analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), allows for the definitive assignment of the relative stereochemistry.

The foundational understanding of the decahydroquinoline (B1201275) ring system's conformation comes from detailed studies on the parent cis- and trans-isomers. The preferred conformations and the corresponding chemical shifts provide a baseline for interpreting the spectra of substituted derivatives like this compound. The introduction of an oxygen atom at C-8 significantly influences the chemical shifts of nearby carbons and protons, primarily C-7, C-8, and C-8a.

¹³C NMR Spectroscopy: The ¹³C chemical shifts are highly sensitive to the stereochemistry of the ring junction and the orientation of substituents. For the parent cis- and trans-decahydroquinolines, distinct chemical shifts are observed due to their different molecular geometries. The trans isomer is a rigid structure, while the cis isomer exists as a mixture of two rapidly interconverting chair-chair conformers.

The presence of the hydroxyl group at C-8 induces a significant downfield shift (α-effect) for C-8 itself and affects the shifts of adjacent carbons (β- and γ-effects). The magnitude of these shifts is dependent on the axial or equatorial orientation of the hydroxyl group, providing crucial information for stereochemical assignment.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Decahydroquinoline Isomers

| Carbon | trans-Decahydroquinoline | cis-Decahydroquinoline (B84933) | Expected Shift for C-8 in this compound |

| C2 | 47.9 | 47.5 | ~47 |

| C3 | 26.6 | 21.3 | ~21-26 |

| C4 | 29.8 | 26.1 | ~26-29 |

| C4a | 61.2 | 57.1 | ~57-61 |

| C5 | 34.3 | 30.7 | ~30-34 |

| C6 | 26.6 | 21.3 | ~21-26 |

| C7 | 29.8 | 26.1 | ~30-35 (β-effect) |

| C8 | 34.3 | 30.7 | ~65-75 (α-effect) |

| C8a | 54.3 | 51.1 | ~50-60 (β-effect) |

Note: Values for parent decahydroquinolines are based on foundational studies. The expected shifts for the 8-ol derivative are estimations based on typical substituent effects.

¹H NMR Spectroscopy: Proton NMR provides further detail through chemical shifts and spin-spin coupling constants (J-values). The chemical shift of the proton attached to C-8 (H-8) is a key indicator, typically appearing in the 3.5-4.5 ppm range, with its exact position and multiplicity depending on its axial/equatorial position and the stereochemistry of the ring system.

The coupling constants between adjacent protons, particularly around the C-8 position (e.g., J_H7-H8, J_H8-H8a), are invaluable for conformational analysis. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning all proton and carbon signals unambiguously.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation.

The molecular ion peak (M⁺) for this compound (C₉H₁₇NO) is expected at a mass-to-charge ratio (m/z) of 155. Due to the presence of a single nitrogen atom, this molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

The fragmentation pattern is dictated by the stable bicyclic amine structure and the presence of the hydroxyl group. Key fragmentation pathways for cyclic alcohols and amines include:

α-Cleavage: The most characteristic fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion. For decahydroquinoline, this can result in the loss of alkyl radicals from the carbocyclic ring.

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment at [M-18]⁺, which would be observed at m/z 137. This is often a prominent peak in the mass spectra of alcohols. libretexts.orgyoutube.com

Ring Cleavage: Complex fragmentation of the bicyclic system can occur, leading to a variety of smaller charged fragments.

The stereoisomers of this compound may exhibit subtle differences in the relative intensities of their fragment ions due to stereochemical influences on the stability of the transition states leading to fragmentation.

Interactive Data Table: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 140 | [C₉H₁₄N]⁺ | Loss of •OH radical |

| 137 | [C₉H₁₅N]⁺• | Loss of H₂O (Dehydration) |

| 126 | [C₈H₁₂N]⁺ | α-Cleavage with loss of •C₂H₅ |

| 96 | [C₆H₁₀N]⁺ | Complex ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Bonding Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness of this peak is indicative of intermolecular hydrogen bonding.

N-H Stretch: A moderate absorption appears in the 3200-3500 cm⁻¹ region, corresponding to the N-H stretching of the secondary amine.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the saturated ring system.

C-O Stretch: A strong band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol. The exact position can give clues about the axial or equatorial orientation of the hydroxyl group.

N-H Bend: A bending vibration for the secondary amine typically appears around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the saturated ring system typically give rise to strong, sharp signals, making it a valuable tool for analyzing the carbon skeleton.

Differences in the vibrational frequencies and intensities between the various stereoisomers of this compound can be used to study their conformational preferences in different states (solid, liquid) and environments.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad / Weak |

| N-H Stretch | 3200-3500 | 3200-3500 | Moderate / Weak |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong / Strong |

| N-H Bend | 1500-1600 | ~1550 | Moderate / Weak |

| C-O Stretch | 1050-1150 | ~1100 | Strong / Moderate |

Hyphenated Chromatographic Separation and Detection Methods

Due to the existence of multiple stereoisomers, chromatographic techniques are essential for the separation and analysis of this compound. Hyphenated methods, which couple a separation technique with a powerful detection method like mass spectrometry, are particularly effective. mdpi.comvurup.sk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly suitable technique for the analysis of this compound, which is sufficiently volatile for gas chromatography. Separation of the different stereoisomers (e.g., cis vs. trans) can often be achieved using capillary GC columns with appropriate stationary phases. mdpi.comvurup.sk The isomers may exhibit different retention times due to differences in their boiling points and interactions with the stationary phase. mdpi.com Following separation, the mass spectrometer provides mass spectra for each eluted isomer, allowing for their individual identification and confirmation based on their molecular ion and fragmentation patterns. nih.govnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that can be used for the analysis of this compound. Reversed-phase liquid chromatography is a common approach, where separation is based on the polarity of the isomers. The presence of the polar hydroxyl and amine groups makes this compound well-suited for this technique. The mass spectrometer serves as a highly sensitive and selective detector, providing molecular weight information and structural data from fragmentation, which is especially useful when isomers co-elute.

Emerging Spectroscopic Analysis Methodologies for Organic Molecules

While traditional spectroscopic methods provide a wealth of information, emerging techniques offer new possibilities for the detailed analysis of complex organic molecules like this compound.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. For this compound, IM-MS could potentially separate stereoisomers that are difficult to resolve by chromatography alone. The different three-dimensional shapes of the cis and trans isomers would lead to different drift times through the ion mobility cell, providing an additional dimension of separation and analysis.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since this compound is chiral, VCD can be used to determine its absolute configuration. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of a specific enantiomer can be unambiguously assigned.

Computational Spectroscopy: The use of theoretical calculations, such as Density Functional Theory (DFT), is becoming increasingly integral to spectroscopic analysis. researchgate.netnih.gov By calculating theoretical NMR chemical shifts, vibrational frequencies, and other spectroscopic properties for different possible isomers and conformers of this compound, a direct comparison with experimental data can provide a much higher level of confidence in structural and stereochemical assignments. nih.gov

These emerging methodologies, when used in conjunction with established techniques, provide a formidable toolkit for the exhaustive structural and conformational analysis of this compound and other complex heterocyclic molecules.

Computational Chemistry and Theoretical Studies on Decahydroquinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Decahydroquinolin-8-ol. DFT studies on related quinoline (B57606) derivatives have been used to determine properties such as the electrophilicity index, chemical potential, and chemical hardness. nih.govresearchgate.net For this compound, these calculations could provide insights into its kinetic and thermodynamic stability.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A large HOMO-LUMO gap suggests low reactivity and high stability, while a smaller gap indicates a molecule that is more easily polarized and reactive. nih.gov DFT calculations could precisely determine these values for the different stereoisomers of this compound, helping to predict their relative stabilities and reactivity in various chemical environments.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Furthermore, quantum chemical calculations can be employed to investigate reaction mechanisms involving this compound. By mapping the potential energy surface, transition states can be located and activation energies calculated, providing a detailed understanding of reaction pathways. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. The decahydroquinoline (B1201275) ring system can exist in various chair and boat conformations, and the orientation of the hydroxyl group at the 8-position adds another layer of complexity.

Studies on N-alkyl-cis-decahydroquinolines have demonstrated that the conformational equilibrium is sensitive to the nature of the substituents on the nitrogen atom. rsc.org Similarly, MD simulations of this compound would reveal the preferred conformations of its different stereoisomers in various solvents. These simulations track the atomic positions over time, providing a detailed picture of the molecule's flexibility and the transitions between different conformational states.

The stability of intra- and intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atom can also be assessed through MD simulations. The insights gained from these simulations are crucial for understanding how this compound interacts with its environment, including potential biological targets.

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative)

| Dihedral Angle | Description | Predicted Stable Conformation (degrees) |

|---|---|---|

| C4a-C8a-N-C2 | Ring fusion | ~175 (trans-fused) / ~60 (cis-fused) |

Note: The values in this table are illustrative and would need to be determined by specific MD simulations.

Elucidation of Reaction Mechanistic Pathways through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. rsc.org For reactions involving this compound, such as its synthesis or further functionalization, computational methods can be used to propose and evaluate plausible mechanistic pathways. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction route can be identified.

For instance, in the synthesis of decahydroquinoline alkaloids, DFT calculations have been used to explain observed diastereoselectivities by analyzing the energies of proposed transition states. researchgate.net This approach could be applied to the synthesis of this compound to understand how the stereochemistry of the final product is controlled. Computational studies can also shed light on the role of catalysts and solvents in influencing reaction outcomes.

Molecular Docking Studies for Ligand-Target Interactions

The decahydroquinoline scaffold is a component of several biologically active alkaloids. mdpi.comnih.gov Molecular docking could be used to investigate the binding of this compound to receptors where related alkaloids have shown activity. The calculations would predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with receptor |

Note: The values in this table are for illustrative purposes and would depend on the specific receptor being studied.

Insights from molecular docking can guide the design of new derivatives of this compound with improved binding affinities and selectivity for specific biological targets.

Predictive Modeling of Stereochemical Outcomes in Synthetic Transformations

Computational chemistry offers powerful tools for predicting the stereochemical outcomes of synthetic reactions. pioneeracademics.com The synthesis of this compound can lead to multiple stereoisomers, and controlling the stereochemistry is often a significant challenge.

Computational models, often based on quantum mechanical calculations of transition state energies, can be used to predict which diastereomer or enantiomer will be preferentially formed in a given reaction. By comparing the activation energies of the different diastereomeric transition states leading to the various possible products, the major product can be predicted. This information is invaluable for designing synthetic routes that are highly stereoselective. For example, computational analysis has been used to understand the stereoselectivity in the synthesis of 3,4-dihydroquinolin-2-ones. pioneeracademics.com A similar approach could be applied to the synthesis of this compound to guide the choice of reagents and reaction conditions to achieve the desired stereoisomer.

Structure Activity Relationship Sar Studies in Chemical Contexts for Decahydroquinolin 8 Ol and Analogs

Investigation of Structural Modifications on Chemical Reactivity and Selectivity

The chemical behavior of the quinoline (B57606) ring is highly dependent on the nature and position of its substituents. Functionalization of this scaffold is a key strategy to modulate properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictate reactivity and selectivity. nih.govrsc.org

The presence of the hydroxyl group at position 8 and the nitrogen atom at position 1 makes the 8-HQ scaffold an excellent monoprotic bidentate chelating agent. nih.gov However, the reactivity of the ring itself can be tailored through various substitutions.

Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens like chlorine or bromine at positions 5 and 7) or electron-donating groups can significantly alter the electron density of the aromatic system. nih.gov For instance, halogenation is known to increase the lipophilicity and can enhance the biological potency of the molecule. nih.gov Studies on substituted quinolines show that electron-rich anilines react faster in synthesis reactions like the Combes condensation, indicating the strong influence of electronic effects on reactivity. zenodo.org

Steric Effects : The size and position of substituents can create steric hindrance, influencing the molecule's ability to interact with other reagents or biological targets. For example, bulky substituents near the chelating nitrogen and oxygen atoms can interfere with metal ion binding. acs.org

Lipophilicity : Modifications can drastically alter the molecule's solubility and ability to cross biological membranes. Aromatic amide substitutions at position 2, for instance, have been shown to increase lipophilicity. nih.gov The relationship between the octanol/water partition coefficient (cLogP) and activity is a recurring theme, with higher lipophilicity often correlating with increased potency in certain contexts. rsc.org

Specific Functional Groups : The addition of specific moieties, such as Mannich bases, at the C7 position is a critical modification. nih.gov These substitutions not only alter the pKa values of the donor atoms but are often essential for specific biological activities. nih.gov Similarly, the introduction of polyamine vectors to the 8-HQ scaffold has been explored to create potent iron chelators. rroij.com

The following table summarizes the impact of various structural modifications on the properties of the 8-hydroxyquinoline (B1678124) scaffold.

| Modification | Position(s) | Effect on Properties | Example Outcome |

| Halogenation (Cl, Br) | 5 and/or 7 | Increases lipophilicity; electron-withdrawing | Enhanced antifungal and antibacterial activity nih.govrroij.com |

| Alkoxymethyl Group | 5 | Increases activity against bacterial and fungal strains rroij.com | Greater potency compared to unsubstituted 8-HQ rroij.com |

| Mannich Base | 7 | Alters pKa of donor atoms; introduces additional functional groups | Essential for certain MDR-selective anticancer activities nih.gov |

| Aromatic Amide | 2 | Increases lipophilicity | Can increase antiviral activity nih.gov |

| Phenyl Ring Substitution | - | Does not significantly impact fungicidal activity rroij.com | Limited effect on this specific biological outcome rroij.com |

Enzymatic Inhibition Studies as a Chemical Methodology for Decahydroquinolin-8-ol Analogs

Derivatives of 8-hydroxyquinoline are known to be potent inhibitors of a wide array of enzymes, a property often linked to their metal-chelating capabilities. mdpi.com They are particularly effective against metalloenzymes, where they can coordinate with the catalytic metal ion, disrupting the enzyme's function. nih.gov Target enzymes include matrix metalloproteinases (MMPs), 2-oxoglutarate (2OG)/Fe(II) dependent oxygenases, and various kinases. mdpi.comnih.govnih.gov

The 8-HQ scaffold serves as a metal-binding pharmacophore (MBP) that can be strategically modified to improve potency and selectivity. nih.gov For instance, 5-carboxy-8-hydroxyquinoline is a known broad-spectrum inhibitor of 2OG oxygenases, but its low cell permeability necessitates further chemical modification. nih.gov Strategies to overcome such limitations and reduce off-target effects include functionalization of the core molecule, hybridization with other pharmacophores, and glycoconjugation. nih.gov

While metal chelation is a primary mechanism, it is not the only one. Some quinoline-based compounds have been shown to inhibit DNA-acting enzymes, such as DNA methyltransferases and polymerases, by intercalating into the DNA substrate, which induces a conformational change in the enzyme. nih.gov This highlights the versatility of the quinoline scaffold in designing enzyme inhibitors with diverse mechanisms of action.

Kinetic Characterization of Enzyme Inhibition

Enzyme kinetic studies are crucial for elucidating the mechanism by which a compound inhibits its target. embrapa.br These analyses can differentiate between various modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. embrapa.brmdpi.com This characterization is typically achieved by measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.

For example, kinetic analysis of novel quinolinyl-iminothiazoline derivatives as inhibitors of alkaline phosphatase revealed a non-competitive inhibition pattern. tandfonline.com This indicates that the inhibitor binds to a site on the enzyme distinct from the substrate's active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. tandfonline.com The enzyme-inhibitor dissociation constant (Ki) can be determined from these studies, providing a quantitative measure of the inhibitor's potency. tandfonline.com

The inhibitory potential is often first screened and reported as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

The table below presents inhibitory data for selected 8-hydroxyquinoline analogs against various enzymes.

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Kinetic Mechanism |

| Quinolinyl-iminothiazoline (6g) | Alkaline Phosphatase | 0.337 µM tandfonline.com | Non-competitive tandfonline.com |

| Quinolinyl-chromone (9e) | Butyrylcholinesterase (BChE) | 0.56 µM nih.gov | Not specified |

| Coumarin-8-hydroxyquinoline hybrids | Acetylcholinesterase (AChE) | 8.80 to >26.50 µM mdpi.com | Not specified |

| 8-hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 kinase | Low micromolar range researchgate.net | Not specified |

Factors Influencing Inhibitory Potency and Substrate Selectivity

The effectiveness and selectivity of an 8-HQ analog as an enzyme inhibitor are governed by a combination of structural factors that influence its interaction with the target enzyme.

Chelating Ability : For metalloenzymes, the ability to chelate the active site metal ion is paramount. The pKa values of the quinoline nitrogen and the 8-hydroxyl group, which are modulated by substituents on the ring, are critical determinants of metal-binding affinity and, consequently, inhibitory potency. nih.gov

Lipophilicity and Solubility : The inhibitor must be able to reach its target. Increased lipophilicity, often achieved through halogenation, can improve membrane permeability. nih.gov However, there is a delicate balance, as poor water solubility can hinder bioavailability. The nitrogen atom in the quinoline ring is thought to increase polarity and water solubility, which are beneficial for antibacterial activity. nih.gov

Substituent Position : The location of functional groups is crucial. The hydroxyl group at position 8 is generally required for both chelation and many biological activities; analogs with the hydroxyl group at other positions are often less active. nih.gov Similarly, specific substitutions at positions like C5, C6, and C7 have been shown to be critical for the potency and selectivity of cholinesterase inhibitors and anticancer agents. nih.govnih.gov

Improving selectivity is a key goal of SAR studies. By strategically modifying the 8-HQ scaffold, it is possible to design inhibitors that preferentially bind to the target enzyme over other metalloenzymes, thereby reducing the potential for off-target effects. nih.gov

Chelation Properties and Their Structural Dependence

The hallmark of the 8-hydroxyquinoline scaffold is its ability to act as a potent chelator of a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. rroij.comscispace.com This property is the foundation for many of its biological activities. tandfonline.com The chelation arises from the specific arrangement of the hydroxyl group at the C-8 position in close proximity to the ring nitrogen at the C-1 position. This configuration creates a bidentate {N,O} donor set that forms a stable five-membered ring upon coordination with a metal ion. nih.govnih.gov

The structural integrity of this {N,O} donor set is indispensable for chelation. Structure-activity relationship studies have unequivocally demonstrated that any modification that disrupts this arrangement leads to a loss of metal-binding ability and, consequently, a reduction or complete loss of the associated biological activity. acs.orgnih.gov

Key structural dependencies include:

Presence of the {N,O} Donor Set : The deletion of the quinoline nitrogen or the absence of the 8-hydroxyl group eliminates the molecule's ability to form stable chelate complexes. acs.orgnih.gov

Position of the Hydroxyl Group : Among the seven possible monohydroxyquinoline isomers, only 8-hydroxyquinoline is capable of forming these stable chelate complexes with divalent metal ions. tandfonline.com

Steric Hindrance : Bulky substituents introduced near the chelating moiety can sterically hinder the approach and binding of a metal ion. acs.org

Electronic Properties : The acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are influenced by other substituents on the ring system. These pKa values are critical in determining the pH range over which chelation can occur and the stability of the resulting metal complex. nih.gov

The following table outlines how specific structural changes affect the chelation capability of the quinoline scaffold.

| Structural Modification | Description | Impact on Chelation |

| Deletion of Quinoline Nitrogen | Replacing the pyridine (B92270) ring with a benzene (B151609) ring (e.g., a naphthol derivative) | Abolished . The bidentate {N,O} donor set is lost. acs.orgnih.gov |

| Shifting Quinoline Nitrogen | Moving the nitrogen to a position para to the hydroxyl group (e.g., isoquinolin-7-ol) | Abolished . The geometry required for stable five-membered ring formation is lost. acs.orgnih.gov |

| Shifting Hydroxyl Group | Moving the -OH group from position 8 to another position (e.g., 4-hydroxyquinoline) | Significantly Reduced or Abolished . The specific {N,O} geometry is lost. nih.gov |

| R5 Substitution | Adding substituents at the C5 position | Maintained . Does not directly interfere with the {N,O} donor set. nih.gov |

| Aromatic Ring at Methylene Bridge | Introducing a bulky aromatic group on a C7-Mannich base substituent | Reduced . Can cause steric hindrance at the chelating site. acs.org |

Natural Occurrence and Biosynthetic Pathways of Decahydroquinoline Scaffolds

Proposed Biosynthetic Routes and Enzymatic Transformations Leading to Decahydroquinolines

The biosynthesis of decahydroquinoline (B1201275) alkaloids is not fully elucidated, particularly as they are often sequestered from dietary sources rather than being produced by the frogs themselves. However, based on the structures of the isolated 2,5-disubstituted decahydroquinolines, a biosynthetic origin from a polyketide pathway has been proposed. syr.edu

Polyketides are a class of natural products synthesized by polyketide synthases (PKSs) through the sequential condensation of simple carboxylate units, such as acetyl-CoA and malonyl-CoA. nih.gov The proposed pathway for decahydroquinoline alkaloids likely involves the formation of a linear polycarbonyl chain, which then undergoes an intramolecular cyclization and amination to form the characteristic bicyclic decahydroquinoline scaffold.

While the specific enzymes involved in the biosynthesis of these alkaloids within the arthropod sources have not been characterized, the general principles of polyketide biosynthesis can be applied. The process would likely involve the following key steps:

Chain Initiation: A starter unit, such as acetyl-CoA, is loaded onto the PKS.

Chain Elongation: The polyketide chain is extended through the iterative addition of extender units, like malonyl-CoA. The degree of reduction of the β-keto groups at each step can vary, leading to different functional groups on the final chain.

Cyclization and Amination: The linear polyketide precursor undergoes an intramolecular cyclization. A key step in the formation of the decahydroquinoline ring is the introduction of a nitrogen atom, likely through a transamination reaction, which facilitates the final ring closure. The exact mechanism and the enzymes catalyzing this aminocyclization are yet to be identified.

The structural variety observed in naturally occurring decahydroquinolines, such as the different alkyl and methyl substituents, can be explained by the use of different starter and extender units during the polyketide assembly, as well as variations in the reduction and tailoring steps catalyzed by the PKS and other associated enzymes. researchgate.net

Structural Diversity of Naturally Occurring Decahydroquinoline Analogs

The decahydroquinoline alkaloids isolated from natural sources, primarily poison frogs and ants, exhibit considerable structural diversity. This diversity arises from variations in the stereochemistry of the ring fusion (cis or trans), the nature and position of substituents on the rings, and N-methylation. nih.govantforum.nlnih.gov

Below is a table summarizing some of the representative naturally occurring decahydroquinoline analogs.

| Compound Name (Code) | Molecular Formula | Natural Source(s) | Key Structural Features |

| cis-195A | C13H25N | Oophaga pumilio (poison frog), Solenopsis sp. (ant) | cis-fused, 5-methyl-2-propyl substituted |

| cis-211A | C13H25NO | Oophaga pumilio (poison frog) | cis-fused, 5-methyl-2-propyl substituted with a hydroxyl group |

| 195J | C13H25N | Solenopsis sp. (ant), Mantella betsileo (frog) | cis-fused, 2-methyl-5-propyl substituted |

| N-methyldecahydroquinoline 257A | C17H35N | Ameerega picta (poison frog) | N-methylated, 2,5-disubstituted |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Decahydroquinolin-8-ol in laboratory settings?

- Methodological Answer : Experiments involving this compound require stringent safety measures due to its potential toxicity. Researchers must wear protective equipment (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. These protocols align with general guidelines for handling quinolinol derivatives, which are known to exhibit irritant properties .

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Purity assessment typically employs chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic methods (NMR, IR). For example, NMR can confirm the absence of unreacted starting materials or side products by analyzing proton environments unique to this compound. Quantitative analysis via HPLC with a calibrated standard ensures ≥95% purity, a benchmark for most synthetic studies. Reference data from NIST or peer-reviewed spectral libraries should be used for validation .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization protocols vary, but ethanol-water mixtures (70:30 v/v) at 60–70°C are commonly effective for quinolinol derivatives. Slow cooling to 4°C promotes crystal formation. Solvent selection should prioritize low toxicity and compatibility with the compound’s solubility profile. Post-crystallization, vacuum filtration and drying under inert gas (e.g., N₂) prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to synthesize this compound derivatives with enhanced bioactivity?

- Methodological Answer : Derivative synthesis often involves functionalizing the hydroxyl or amine groups. For example, alkylation or acylation reactions can introduce substituents that modulate lipophilicity or binding affinity. A systematic approach includes:

- Step 1 : Computational modeling (e.g., DFT) to predict reactive sites.

- Step 2 : Small-scale trial reactions (e.g., Schiff base formation) under varying catalysts (e.g., acetic acid vs. H₂SO₄).

- Step 3 : Bioactivity screening (e.g., antimicrobial assays) to correlate structural modifications with functional outcomes. Prior studies on 8-quinolinol derivatives highlight the importance of electron-withdrawing groups in enhancing antimicrobial potency .

Q. What advanced analytical techniques resolve contradictions in spectral data for this compound complexes?

- Methodological Answer : Discrepancies in UV-Vis or fluorescence spectra may arise from solvent polarity or metal-ligand coordination dynamics. To address this:

- Use X-ray crystallography to confirm molecular geometry and bonding.

- Employ time-resolved fluorescence spectroscopy to differentiate static vs. dynamic quenching mechanisms.

- Cross-validate findings with ESI-MS to detect adducts or degradation products. Comparative studies with analogous compounds (e.g., 8-hydroxyquinoline) provide reference frameworks .

Q. How can researchers optimize reaction yields for this compound-based coordination polymers?

- Methodological Answer : Coordination polymer synthesis requires precise control of stoichiometry and reaction kinetics. Key strategies include:

- Solvothermal synthesis : Heating reactants (e.g., this compound + transition metal salts) in polar aprotic solvents (DMF, DMSO) at 80–120°C for 24–48 hours.

- pH modulation : Adjusting pH to 6–8 stabilizes metal-ligand bonds while avoiding precipitation.

- Post-synthetic modification : Introducing secondary ligands (e.g., carboxylates) enhances structural diversity. Yield optimization trials should track crystal growth via PXRD and TGA to assess thermal stability .

Data Analysis & Reporting

Q. How should researchers address variability in bioassay results across this compound studies?

- Methodological Answer : Variability may stem from differences in cell lines, assay protocols, or compound purity. Mitigation strategies include:

- Standardized protocols : Adopt OECD or CLSI guidelines for reproducibility.

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

- Positive controls : Use established bioactive agents (e.g., ciprofloxacin for antimicrobial assays) to calibrate results. Transparent reporting of experimental conditions (e.g., solvent, concentration) is critical .

Q. What methodologies validate the environmental stability of this compound in aqueous systems?

- Methodological Answer : Stability studies involve: